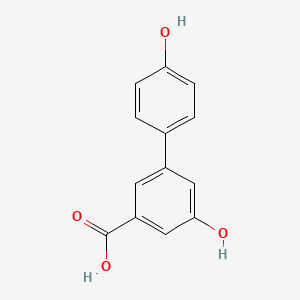

3-(4-Hydroxyphenyl)-5-hydroxybenzoic acid

Description

Contextualization within Natural Product Chemistry and Synthetic Organic Chemistry Research

Hydroxybenzoic acids are a widespread class of phenolic compounds found throughout the plant kingdom, as well as in fungi and bacteria. nih.gov They are secondary metabolites that play crucial roles in plant defense and signaling. The core structure of 3-(4-Hydroxyphenyl)-5-hydroxybenzoic acid is a derivative of benzoic acid, a fundamental building block in natural product biosynthesis. While specific research on the natural occurrence of this compound is limited, its structural motifs are common in nature. For instance, p-hydroxybenzoic acid is found in plants like carrots and grapes, while gallic acid is abundant in tea and various berries. globalresearchonline.netmdpi.com

In synthetic organic chemistry, the focus is often on creating novel molecules with specific functionalities. The synthesis of hydroxybenzoic acid derivatives is a significant area of research, driven by the need for new pharmaceuticals, agrochemicals, and materials. nih.gov The synthesis of related compounds, such as esters of 3-hydroxybenzoic acid and 4-hydroxybenzoic acid, has been explored for various applications, including the development of new bioactive agents. nih.gov

Academic Significance and Research Trajectory of Hydroxybenzoic Acid Derivatives

The academic significance of hydroxybenzoic acid derivatives is underscored by their diverse biological activities. globalresearchonline.net These compounds have been investigated for their antioxidant, anti-inflammatory, antimicrobial, and even anticancer properties. nih.govfrontiersin.org The research trajectory has moved from identifying and isolating these compounds from natural sources to synthesizing novel derivatives with enhanced or specific activities.

The study of structure-activity relationships (SAR) is a key aspect of this research, aiming to understand how the type, number, and position of functional groups on the aromatic ring influence the biological effects of the molecule. globalresearchonline.net For example, the antioxidant capacity of hydroxybenzoic acids is known to be influenced by the number and arrangement of hydroxyl groups. globalresearchonline.netscispace.com

Overview of Current Research Frontiers Pertaining to the Compound

While direct research on this compound is not extensively documented, the research on its isomers and other closely related hydroxybenzoic acid derivatives provides insights into potential research frontiers. Current research is actively exploring the following areas:

Development of Novel Therapeutic Agents: The structural features of this compound make it a candidate for derivatization to create new therapeutic agents. Research on related compounds suggests potential applications in areas such as antimicrobial and anticancer therapies.

Advanced Materials Science: Biphenyl-containing molecules are of interest in materials science for the development of liquid crystals and advanced polymers. The presence of both hydroxyl and carboxylic acid groups in this compound makes it a potential monomer for polymerization reactions.

Probes for Biological Systems: The ability of phenolic compounds to interact with biological targets makes them useful as molecular probes to study cellular processes.

Table 1: Physicochemical Properties of Selected Hydroxybenzoic Acids

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | General Solubility |

| This compound | C₁₃H₁₀O₄ | 230.22 | Data not widely available |

| p-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | Slightly soluble in water; soluble in alcohols, acetone |

| 3-Hydroxybenzoic acid | C₇H₆O₃ | 138.12 | Soluble in water, ethanol, ether |

| Gallic acid | C₇H₆O₅ | 170.12 | Soluble in water, alcohol, acetone |

Table 2: Investigated Biological Activities of Various Hydroxybenzoic Acid Derivatives

| Derivative Class | Investigated Biological Activities | Reference |

| p-Hydroxybenzoic acid and its esters | Antimicrobial, antialgal, antimutagenic, anti-inflammatory, antioxidant | globalresearchonline.net |

| 3,5-Dimethoxy-4-hydroxybenzoic acid | Analgesic, anti-inflammatory, inhibition of sickle Hb polymerization | globalresearchonline.net |

| Gallic acid esters | Antiplatelet aggregation | globalresearchonline.net |

| Protocatechuic acid (3,4-dihydroxybenzoic acid) | Antioxidant, anti-inflammatory, neuroprotective | nih.gov |

| 2,4-Dihydroxybenzoic acid (β-resorcylic acid) | Plant metabolite with various biological roles | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-5-(4-hydroxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O4/c14-11-3-1-8(2-4-11)9-5-10(13(16)17)7-12(15)6-9/h1-7,14-15H,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAOTVERFCRXXTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=CC(=C2)O)C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70688718 | |

| Record name | 4',5-Dihydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1258628-13-5 | |

| Record name | 4',5-Dihydroxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70688718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Chemoinformatic Characterization of 3 4 Hydroxyphenyl 5 Hydroxybenzoic Acid

Advanced Spectroscopic Methodologies for Structural Assignment in Research Contexts

While specific experimental data for 3-(4-Hydroxyphenyl)-5-hydroxybenzoic acid is not extensively documented in publicly available literature, its structural confirmation would conventionally rely on a suite of spectroscopic techniques. These methods provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy would be employed to identify the chemical environment of the hydrogen atoms on the two aromatic rings. The splitting patterns and coupling constants would reveal the substitution pattern. ¹³C NMR spectroscopy would complement this by providing information on the carbon skeleton, including the carbonyl carbon of the carboxylic acid and the carbons bearing the hydroxyl groups.

Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretching vibrations of the phenolic and carboxylic acid groups, the C=O stretching of the carboxylic acid, and the C=C stretching vibrations of the aromatic rings.

Mass Spectrometry (MS): High-resolution mass spectrometry would be crucial for determining the exact molecular weight and elemental composition of the compound, confirming its molecular formula as C₁₃H₁₀O₄. Fragmentation patterns observed in the mass spectrum would offer further clues about the structural arrangement of the molecule.

Chemoinformatic Analysis and Molecular Descriptors in Structure-Based Research

Chemoinformatic tools provide valuable insights into the physicochemical and potential biological properties of molecules. For the isomer 3-(4-hydroxyphenyl)benzoic acid, some chemoinformatic descriptors have been calculated and are available in public databases. These descriptors can be used to predict properties relevant to drug discovery and development.

| Descriptor | Value (for 3-(4-hydroxyphenyl)benzoic acid) | Description |

|---|---|---|

| Molecular Weight | 214.22 g/mol | The mass of one mole of the substance. |

| XLogP3 | 3.3 | A computed measure of lipophilicity, which influences absorption and distribution. |

| Topological Polar Surface Area | 57.5 Ų | The sum of surfaces of polar atoms in a molecule, which correlates with drug transport properties. |

| Hydrogen Bond Donors | 2 | The number of hydrogen atoms attached to electronegative atoms (O or N). |

| Hydrogen Bond Acceptors | 3 | The number of electronegative atoms (O or N) with lone pairs. |

These descriptors for the isomeric form provide a baseline for understanding the general characteristics of this class of compounds. A detailed chemoinformatic analysis of this compound itself would require specific computational studies to be performed.

Natural Occurrence, Biosynthesis, and Biotransformation Pathways of 3 4 Hydroxyphenyl 5 Hydroxybenzoic Acid

Phylogenetic Distribution and Ecological Relevance in Natural Systems

While 3-(4-Hydroxyphenyl)-5-hydroxybenzoic acid has not been specifically isolated from natural sources, its structural motifs—a biphenyl (B1667301) core with hydroxyl and carboxyl functional groups—are common among secondary metabolites in a wide range of organisms, including plants, fungi, and bacteria.

Table 1: Occurrence of Structurally Related Phenolic and Biphenyl Compounds in Nature

| Compound Class | General Occurrence | Potential Ecological Roles |

| Hydroxybenzoic Acids | Widely distributed in plants (e.g., fruits, vegetables, tea), fungi, and bacteria. | Allelopathy (inhibiting the growth of competing plants), defense against pathogens and herbivores, signaling molecules, and antioxidants. |

| Biphenyls and Polyphenols | Found in plants (e.g., phytoalexins in response to stress), fungi, and as metabolites of microbial degradation of aromatic compounds. | Antimicrobial and antifungal activities, structural components of lignin, and roles in detoxification of environmental pollutants. |

Based on the distribution of these related compounds, it is plausible that this compound could be synthesized by organisms as a defense molecule or a signaling compound. Its biphenyl structure suggests potential antimicrobial or antifungal properties, similar to other phytoalexins. The hydroxybenzoic acid moiety is characteristic of compounds involved in plant-plant and plant-microbe interactions. Therefore, its ecological relevance would likely lie in mediating interactions within its producing organism's environment.

Enzymatic Mechanisms and Biosynthetic Precursors in Producing Organisms

The biosynthesis of this compound can be hypothesized to occur through the convergence of pathways responsible for producing its constituent aromatic rings and the subsequent coupling reaction.

The two aromatic rings could originate from the shikimate pathway , which is the primary route for the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and numerous phenolic compounds in plants, fungi, and bacteria. Specifically, precursors such as 4-hydroxybenzoic acid and 3,5-dihydroxybenzoic acid could be synthesized.

The key step in the formation of the biphenyl structure would likely involve an oxidative coupling of two phenolic precursor molecules. This type of reaction is commonly catalyzed by cytochrome P450 monooxygenases or laccases. These enzymes generate radical intermediates from the phenolic substrates, which then couple to form the C-C bond between the aromatic rings.

A plausible biosynthetic route could be:

Formation of Precursors: Synthesis of 4-hydroxyphenyl and 3,5-dihydroxyphenyl moieties, likely derived from chorismate, the end product of the shikimate pathway.

Oxidative Coupling: An enzymatic reaction, potentially catalyzed by a cytochrome P450 enzyme or a laccase, that couples the two phenolic rings to form the biphenyl structure.

Carboxylation: The addition of the carboxylic acid group could occur either before or after the coupling reaction, through the action of a carboxylase enzyme.

Table 2: Key Enzymes Potentially Involved in the Biosynthesis of this compound

| Enzyme Class | Potential Role | Example of a Similar Reaction |

| Chorismate Lyase | Conversion of chorismate to 4-hydroxybenzoate. | The enzyme UbiC in Escherichia coli catalyzes this reaction in the biosynthesis of ubiquinone. |

| Cytochrome P450 Monooxygenases | Oxidative coupling of phenolic precursors to form the biphenyl bond. | Involved in the biosynthesis of various biphenyl phytoalexins in plants. |

| Laccases | Radical-mediated coupling of phenolic compounds. | Participate in lignin biosynthesis and detoxification of phenolic compounds. |

| Carboxylases | Addition of a carboxyl group to an aromatic ring. | Involved in the biosynthesis of various phenolic acids. |

Microbial and Mammalian Biotransformation Products and Metabolic Pathways

The biotransformation of this compound in microbial and mammalian systems has not been directly studied. However, based on the metabolism of other biphenyls and polyphenols, a series of metabolic reactions can be predicted.

Microbial Biotransformation:

Microorganisms, particularly soil and gut bacteria and fungi, are known to degrade a wide variety of aromatic compounds. The biotransformation of this compound would likely involve:

Hydroxylation: Introduction of additional hydroxyl groups onto the aromatic rings, catalyzed by monooxygenases or dioxygenases. This often serves as a preparatory step for ring cleavage.

Ring Fission: The cleavage of one or both aromatic rings by dioxygenase enzymes. This is a common strategy in the microbial degradation of aromatic compounds, leading to the formation of aliphatic intermediates that can enter central metabolic pathways.

Decarboxylation: Removal of the carboxyl group.

Demethylation (if applicable): If any methoxy (B1213986) groups were present, they would be removed by demethylases.

The ultimate fate of the compound in microbial systems would likely be its complete mineralization to carbon dioxide and water under aerobic conditions.

Mammalian Biotransformation:

In mammals, foreign compounds (xenobiotics) like this compound are typically metabolized in two phases to increase their water solubility and facilitate their excretion.

Phase I Metabolism: This phase involves the introduction or exposure of functional groups. For the target compound, this would likely involve hydroxylation of the aromatic rings, catalyzed by cytochrome P450 enzymes in the liver. This could lead to the formation of various hydroxylated derivatives.

Phase II Metabolism: The hydroxyl groups of the parent compound and its Phase I metabolites would then be conjugated with endogenous molecules to increase their water solubility. Common conjugation reactions include:

Glucuronidation: Attachment of glucuronic acid, catalyzed by UDP-glucuronosyltransferases (UGTs).

Sulfation: Attachment of a sulfate group, catalyzed by sulfotransferases (SULTs).

Methylation: Addition of a methyl group to a hydroxyl group, catalyzed by catechol-O-methyltransferase (COMT), particularly if a catechol (ortho-dihydroxy) structure is formed during Phase I metabolism.

The resulting conjugates are more water-soluble and can be readily excreted from the body in urine or bile.

Table 3: Predicted Biotransformation Products of this compound

| Biotransformation Type | Potential Products | Enzymes Involved |

| Microbial Degradation | Hydroxylated derivatives, ring-fission products (e.g., muconic acid derivatives), aliphatic acids. | Monooxygenases, Dioxygenases, Decarboxylases. |

| Mammalian Phase I | Mono- and di-hydroxylated derivatives of the parent compound. | Cytochrome P450 enzymes (CYPs). |

| Mammalian Phase II | Glucuronide conjugates, sulfate conjugates, and potentially methylated derivatives. | UDP-glucuronosyltransferases (UGTs), Sulfotransferases (SULTs), Catechol-O-methyltransferase (COMT). |

Synthetic Strategies and Methodologies for 3 4 Hydroxyphenyl 5 Hydroxybenzoic Acid and Its Analogs

Total Synthesis Approaches and Retrosynthetic Analysis

The construction of the 3-(4-Hydroxyphenyl)-5-hydroxybenzoic acid scaffold primarily relies on the formation of the pivotal carbon-carbon bond between the two phenyl rings. Retrosynthetic analysis helps in devising a logical pathway for its synthesis by disconnecting the target molecule into simpler, commercially available starting materials.

Retrosynthetic Analysis

A plausible retrosynthetic analysis of this compound (I) involves a disconnection of the bond between the two aromatic rings. This leads to two key synthons: a 3,5-disubstituted benzene (B151609) derivative and a 4-substituted phenol (B47542) derivative. The most common and effective method for forming such a biaryl linkage is the Suzuki-Miyaura cross-coupling reaction. wikipedia.orglibretexts.org This disconnection strategy suggests a halo-substituted benzoic acid derivative and a boronic acid-substituted phenol, or vice versa, as the immediate precursors.

For instance, the target molecule (I) can be retrosynthetically disconnected to 3-bromo-5-hydroxybenzoic acid (or a protected version) and 4-hydroxyphenylboronic acid (or a protected version). The hydroxyl and carboxylic acid functionalities on both rings would likely require protection during the coupling reaction to prevent unwanted side reactions.

A potential retrosynthetic pathway is as follows:

Target Molecule: this compound

Disconnection (C-C bond): Leads to a substituted halobenzene and a substituted phenylboronic acid.

Precursors: 3-Bromo-5-hydroxybenzoic acid and 4-hydroxyphenylboronic acid. Protecting groups would be necessary for the hydroxyl and carboxyl groups.

Total Synthesis

The total synthesis would involve the following key steps:

Protection of Functional Groups: The hydroxyl and carboxylic acid groups of the starting materials, such as 3-bromo-5-hydroxybenzoic acid and 4-hydroxyphenylboronic acid, would be protected. Common protecting groups for phenols include benzyl (B1604629) (Bn) or silyl (B83357) ethers (e.g., TBDMS), while the carboxylic acid is typically converted to an ester (e.g., methyl or ethyl ester).

Suzuki-Miyaura Coupling: The protected 3-bromo-5-hydroxybenzoate would be reacted with the protected 4-hydroxyphenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (e.g., K₂CO₃, Cs₂CO₃). libretexts.orgajgreenchem.com This reaction forms the biphenyl (B1667301) core. The Suzuki-Miyaura reaction is widely used for the synthesis of biphenyls due to its mild reaction conditions and tolerance of a wide range of functional groups (when protected). wikipedia.orgrsc.orgnih.gov

Deprotection: The protecting groups on the hydroxyl and carboxyl functionalities are removed in the final step to yield the target molecule, this compound.

An alternative approach could involve an Ullmann coupling, which is also used for the synthesis of biaryl compounds, particularly for sterically hindered substrates. nih.govcityu.edu.hk However, the Suzuki-Miyaura coupling is generally preferred due to its higher functional group tolerance and milder reaction conditions.

Green Chemistry Principles and Sustainable Synthetic Methodologies

Modern organic synthesis places a strong emphasis on the development of environmentally benign and sustainable methods. For the synthesis of this compound and its analogs, several green chemistry principles can be applied.

The Suzuki-Miyaura coupling reaction itself can be adapted to be more environmentally friendly. researchgate.net Key areas of improvement include the use of water as a solvent, the development of recyclable catalysts, and the use of energy-efficient reaction conditions.

Aqueous Suzuki-Miyaura Coupling: Traditionally, Suzuki-Miyaura reactions are carried out in organic solvents. However, the use of water as a solvent offers significant environmental benefits. Researchers have developed water-soluble palladium catalysts, such as those supported on water-soluble polymers or nanoparticles, which facilitate the reaction in aqueous media. researchgate.net For example, a water-soluble fullerene-supported PdCl₂ nanocatalyst has been shown to be effective for the Suzuki-Miyaura cross-coupling of bromobenzoic acids with aryl boronic acids in water at room temperature. researchgate.net

Catalyst Recycling: The use of expensive and potentially toxic palladium catalysts is a drawback of cross-coupling reactions. To address this, heterogeneous catalysts or catalysts supported on solid matrices are being developed. These catalysts can be easily recovered from the reaction mixture by filtration and reused multiple times, reducing waste and cost.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields in many organic transformations, including Suzuki-Miyaura couplings. This can lead to reduced energy consumption compared to conventional heating methods.

| Green Chemistry Approach | Description | Key Advantages |

| Aqueous Media | Using water as the reaction solvent instead of organic solvents. | Reduced environmental impact, improved safety, and often enhanced reactivity. |

| Recyclable Catalysts | Employing heterogeneous or supported palladium catalysts. | Lower cost, reduced metal contamination in the product, and less waste. |

| Energy Efficiency | Utilizing methods like microwave-assisted synthesis. | Faster reaction times and lower energy consumption. |

Derivatization and Functionalization Techniques for Structure-Activity Relationship Studies

To explore the structure-activity relationship (SAR) of this compound, a library of analogs is typically synthesized. This involves the derivatization and functionalization of the core structure at its key positions: the hydroxyl groups and the carboxylic acid group.

Derivatization of Hydroxyl Groups: The two hydroxyl groups on the biphenyl scaffold are prime targets for modification.

Etherification: The hydroxyl groups can be converted to ethers by reaction with alkyl halides or other electrophiles in the presence of a base. This allows for the introduction of a wide variety of alkyl and aryl groups, which can probe the effect of steric bulk and electronics on biological activity.

Esterification: Acylation of the hydroxyl groups with acyl chlorides or anhydrides yields esters. This modification can influence the compound's polarity and its ability to act as a hydrogen bond donor.

Derivatization of the Carboxylic Acid Group: The carboxylic acid moiety can also be readily modified.

Esterification: Conversion of the carboxylic acid to an ester can alter the compound's pharmacokinetic properties. This is typically achieved by reaction with an alcohol under acidic conditions (Fischer esterification) or by using coupling agents.

Amidation: The carboxylic acid can be converted to an amide by reaction with an amine using a coupling agent such as DCC (dicyclohexylcarbodiimide) or HATU. This introduces a nitrogen atom and the potential for additional hydrogen bonding interactions, which can be crucial for binding to biological targets. nih.gov

Functionalization of the Aromatic Rings: Further modifications can be made to the aromatic rings themselves, although this is often accomplished by using appropriately substituted starting materials in the initial synthesis. Halogenation, nitration, and other electrophilic aromatic substitution reactions can be used to introduce substituents that can modulate the electronic properties and binding interactions of the molecule. nih.govcityu.edu.hk

| Functional Group | Derivatization Technique | Purpose in SAR Studies |

| Hydroxyl Groups | Etherification, Esterification | To investigate the importance of hydrogen bonding and to probe steric and electronic effects. |

| Carboxylic Acid Group | Esterification, Amidation | To modify polarity, pharmacokinetic properties, and hydrogen bonding potential. |

| Aromatic Rings | Halogenation, Nitration | To alter electronic properties and explore additional binding interactions. |

By systematically applying these derivatization techniques, researchers can generate a diverse set of analogs of this compound, which is essential for identifying the key structural features responsible for its biological activity and for optimizing its therapeutic potential. iomcworld.com

Advanced Analytical Methodologies for Detection and Quantification in Research Matrices

Chromatographic Separation Techniques for Isolation and Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are fundamental for isolating 3-(4-Hydroxyphenyl)-5-hydroxybenzoic acid from intricate mixtures, enabling precise quantification and further structural analysis.

High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis of phenolic acids. nih.govmdpi.com Reversed-phase HPLC, often coupled with a Diode Array Detector (DAD) or UV-Vis detector, is typically the method of choice. nih.govmdpi.com For compounds like this compound, a C18 or a mixed-mode column can provide excellent separation. helixchrom.comhelixchrom.com Gradient elution using a mobile phase consisting of acidified water (often with formic or acetic acid) and an organic solvent like acetonitrile or methanol is standard practice to achieve optimal resolution of various phenolic compounds within a single run. nih.govmdpi.com

Gas Chromatography-Mass Spectrometry (GC-MS) offers high resolution and sensitivity but requires the derivatization of polar analytes like phenolic acids to increase their volatility and thermal stability. mdpi.comnih.gov A common derivatization process is silylation, where active hydrogens in the hydroxyl and carboxyl groups are replaced with a trimethylsilyl (TMS) group using reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). nih.govacs.org This allows for the successful separation and identification of the compound based on its mass spectrum and retention time. nih.gov

Table 1: Typical Chromatographic Conditions for Phenolic Acid Analysis

| Parameter | HPLC-DAD | GC-MS |

|---|---|---|

| Stationary Phase (Column) | Reversed-Phase C18, Mixed-Mode | Fused silica capillary (e.g., DB-5ms) |

| Mobile Phase/Carrier Gas | Gradient of acidified water and acetonitrile/methanol nih.gov | Helium |

| Detection | Diode Array Detector (UV) nih.gov | Mass Spectrometer (Electron Ionization) |

| Derivatization | Not required | Required (e.g., Silylation with BSTFA) acs.org |

| Typical Analytes | Free phenolic acids, glycosides | Volatilized derivatives of phenolic acids |

Mass Spectrometry-Based Quantification and Metabolomics Approaches

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful tool for the definitive identification and sensitive quantification of this compound. nih.govdntb.gov.ua

Quantification using LC-MS/MS: This technique operates by separating the analyte from the matrix using HPLC, followed by ionization, typically with Electrospray Ionization (ESI) in negative mode for phenolic acids. mdpi.comvu.edu.au The ionized molecule is then subjected to tandem mass spectrometry (MS/MS). For quantification, Multiple Reaction Monitoring (MRM) is employed, where a specific precursor ion (the molecular ion of the analyte) is selected and fragmented, and a characteristic product ion is monitored. nih.govnih.gov This highly selective process allows for accurate quantification even at very low concentrations in complex biological fluids like plasma or urine. mdpi.com The fragmentation of hydroxybenzoic acids often involves the characteristic loss of carbon dioxide (CO2, 44 Da) from the carboxylic acid group. nih.govresearchgate.netresearchgate.net

Metabolomics Approaches: LC-MS is a cornerstone of metabolomics, a field that studies the complete set of small-molecule metabolites in a biological system. nih.govucr.ac.cr Untargeted metabolomics workflows can be used to discover novel compounds, including previously uncharacterized metabolites like this compound, in response to a particular stimulus or in a disease state. nih.govnih.gov Targeted metabolomics, on the other hand, would use techniques like MRM to precisely quantify this specific compound as part of a larger panel of known metabolites. ucr.ac.crfrontiersin.org

Table 2: Hypothetical LC-MS/MS Parameters for this compound

| Parameter | Description |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion [M-H]⁻ | m/z 245 |

| Primary Fragment Ion | m/z 201 (Loss of CO₂) |

| Secondary Fragment Ion | Further fragmentation of the biphenyl (B1667301) structure |

| Quantification Mode | Multiple Reaction Monitoring (MRM) |

Spectrophotometric and Electrochemical Detection Methods in Research Assays

While less specific than mass spectrometry, spectrophotometric and electrochemical methods offer rapid and cost-effective ways to detect phenolic compounds in research settings.

Spectrophotometric Methods: UV-Vis spectrophotometry can be used for the detection of this compound based on its absorbance of ultraviolet light. sielc.comsielc.com Dihydroxybenzoic acids typically exhibit several absorption maxima. sielc.comsielc.com For instance, 3,4-dihydroxybenzoic acid shows maxima around 218 nm and 294 nm, while 3,5-dihydroxybenzoic acid has maxima near 208 nm and 308 nm. sielc.comsielc.com While useful when coupled with HPLC, direct spectrophotometry of complex mixtures lacks specificity. nist.gov Colorimetric assays, such as the Folin-Ciocalteu method, can determine total phenolic content but cannot distinguish between different phenolic compounds. nih.gov

Electrochemical Detection: These methods are based on the oxidation or reduction of the analyte at an electrode surface. Phenolic compounds are electroactive and can be detected with high sensitivity using techniques like cyclic voltammetry, differential pulse voltammetry, or amperometry. mdpi.comnih.gov The two hydroxyl groups on the rings of this compound make it a suitable candidate for electrochemical detection. Modified electrodes, for instance, using carbon nanotubes or specific polymers, can enhance the sensitivity and selectivity of the detection. nih.govmdpi.com Square wave voltammetry has been used to measure 3,4-dihydroxybenzoic acid, a product of the hydroxylation of 4-hydroxybenzoic acid, indicating the suitability of this technique for related structures. researchgate.net

Table 3: Summary of Spectrophotometric and Electrochemical Methods

| Method | Principle | Application Notes |

|---|---|---|

| UV-Vis Spectrophotometry | Measures absorbance of UV light by the aromatic rings and functional groups. nist.gov | Often used as a detector for HPLC. Wavelength selection is critical for sensitivity. sielc.comsielc.com |

| Colorimetric Assays | Chemical reaction produces a colored product proportional to the amount of analyte. | Good for estimating total phenolic content but not for specific quantification. |

| Voltammetry/Amperometry | Measures the current resulting from the oxidation of hydroxyl groups at an electrode surface. nih.gov | Offers high sensitivity and can be used for direct detection in certain matrices. |

Sample Preparation Strategies for Complex Biological and Environmental Research Matrices

Effective sample preparation is a critical prerequisite for accurate analysis, aiming to remove interfering substances and enrich the concentration of the target analyte. bohrium.comresearchgate.net

For biological matrices such as plasma, urine, or tissue homogenates, protein precipitation is often the first step. bohrium.comnih.gov This is typically followed by an extraction technique to separate the analyte from salts, lipids, and other endogenous components. oup.comresearchgate.net

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between the aqueous sample and an immiscible organic solvent, such as ethyl acetate. acs.org

Solid-Phase Extraction (SPE): This is a widely used and highly effective method for cleaning up and concentrating phenolic acids from biological and environmental samples. bohrium.comnih.gov Reversed-phase (e.g., C18), ion-exchange, or mixed-mode cartridges can be used. The selection of the sorbent and elution solvents is optimized to selectively retain the analyte while washing away interferences. mdpi.combohrium.com

For environmental matrices like water or sediment, the challenges include low analyte concentrations and the presence of complex organic matter. nih.govsmu.ca

Solid-Phase Extraction (SPE) is also the dominant technique here, capable of processing large sample volumes to concentrate trace amounts of pollutants. nih.gov

Pressurized Liquid Extraction (PLE) or Accelerated Solvent Extraction (ASE) can be used for solid samples like sediment, using organic solvents at elevated temperatures and pressures to efficiently extract analytes. nih.gov

The final extract is typically evaporated to dryness and reconstituted in a solvent compatible with the subsequent analytical instrument. oup.comresearchgate.net

Table 4: Comparison of Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages | Common Matrices |

|---|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids. | Simple, inexpensive. | Can be labor-intensive, uses large solvent volumes. | Plasma, Urine |

| Solid-Phase Extraction (SPE) | Analyte adsorbs to a solid sorbent, interferences are washed away, and analyte is eluted. nih.gov | High recovery, good concentration factor, can be automated. bohrium.com | Can be more expensive, requires method development. | Plasma, Urine, Water nih.govnih.gov |

| Protein Precipitation | Addition of an organic solvent or acid to precipitate proteins. | Fast and simple. | May not remove all interferences (e.g., salts, lipids). | Plasma, Serum bohrium.com |

| Pressurized Liquid Extraction (PLE) | Extraction with solvents at high temperature and pressure. nih.gov | Fast, efficient, uses less solvent than traditional methods. | Requires specialized equipment. | Sediment, Soil, Tissue |

Mechanistic Investigations of Biological Activities: in Vitro and Preclinical Studies

Cellular and Molecular Targets Identification and Validation in Research Models

The precise cellular and molecular targets of 3-(4-Hydroxyphenyl)-5-hydroxybenzoic acid have not yet been fully elucidated in published research. Identifying these targets is a critical first step in understanding its mechanism of action. For structurally similar compounds, such as other hydroxybenzoic acids, research has identified various intracellular and extracellular targets. For instance, some hydroxybenzoic acid derivatives are known to interact with proteins involved in signal transduction and metabolic pathways. Future research on this compound will likely involve techniques such as affinity chromatography, proteomics, and molecular docking studies to identify its binding partners and validate these interactions in relevant cellular models.

Modulatory Effects on Enzyme Activities and Receptor Interactions

The ability of this compound to modulate enzyme activities and interact with cellular receptors is a key area for investigation. While direct evidence is pending, related hydroxybenzoic acid derivatives have demonstrated inhibitory effects on various enzymes. For example, certain derivatives have been shown to inhibit enzymes involved in inflammation and oxidative stress.

Table 1: Investigated Enzyme and Receptor Interactions for Related Hydroxybenzoic Acid Derivatives

| Compound Class | Enzyme/Receptor Target | Observed Effect |

| Hydroxybenzoic Acids | Cyclooxygenases (COX) | Inhibition |

| Lipoxygenases (LOX) | Inhibition | |

| Xanthine Oxidase | Inhibition | |

| Estrogen Receptors (ER) | Modulatory effects |

Future studies on this compound will likely employ a range of in vitro enzymatic assays and receptor binding assays to characterize its modulatory profile.

Regulation of Gene Expression and Signal Transduction Pathways

The impact of this compound on gene expression and signal transduction is currently unknown. However, based on studies of similar phenolic compounds, it is plausible that it could influence key signaling pathways involved in cellular processes such as inflammation, apoptosis, and proliferation. Techniques like quantitative real-time PCR (qRT-PCR), western blotting, and next-generation sequencing (NGS) will be instrumental in determining which genes and signaling cascades are affected by this compound. Pathways commonly modulated by phenolic compounds include the NF-κB, MAPK, and PI3K/Akt signaling pathways.

Investigation of Biological Activities in Established Cell Line Models

In vitro studies using established cell lines are fundamental to characterizing the biological activities of new compounds. While specific studies on this compound are not yet published, research on related molecules provides a roadmap for future investigations. These studies typically assess a compound's effects on cell viability, proliferation, apoptosis, and other cellular functions in various cell lines, including cancer cells, immune cells, and endothelial cells.

Table 2: Common Cell Line Models for Investigating Biological Activities of Phenolic Compounds

| Cell Line | Cell Type | Investigated Activity |

| RAW 264.7 | Murine Macrophage | Anti-inflammatory effects |

| MCF-7 | Human Breast Cancer | Anti-proliferative, pro-apoptotic effects |

| HepG2 | Human Liver Cancer | Antioxidant, anti-proliferative effects |

| HUVEC | Human Umbilical Vein Endothelial Cells | Effects on angiogenesis and vascular function |

Preclinical Pharmacological Investigations in Animal Models

Preclinical studies in animal models are essential for evaluating the in vivo efficacy and pharmacodynamics of a compound. As of now, there are no published preclinical studies specifically for this compound. Such investigations are a critical next step to translate in vitro findings into a physiological context.

Future preclinical research would likely involve inducing disease states in animal models (e.g., mice, rats) and then administering this compound to assess its therapeutic potential. For instance, models of lipopolysaccharide (LPS)-induced inflammation, chemically-induced oxidative stress, or diet-induced metabolic disorders would be relevant based on the known activities of other hydroxybenzoic acids.

Pharmacodynamic studies aim to understand what a drug does to the body. For this compound, this would involve measuring its effects on physiological parameters and identifying biomarkers that correlate with its biological activity. researchgate.net These biomarkers could be specific proteins, enzymes, or signaling molecules that are modulated by the compound. nist.gov The discovery of reliable pharmacodynamic biomarkers is crucial for guiding clinical development and for monitoring therapeutic responses. chemicalbook.comnih.gov

Scientific Data on this compound Remains Elusive

Despite a comprehensive search of available scientific literature, detailed information regarding the organ-specific biological responses and tissue distribution of the chemical compound this compound is not available in published preclinical or in vitro studies.

Extensive database searches did not yield specific data on the absorption, distribution, metabolism, and excretion (ADME) profile of this compound. Consequently, there is no scientific evidence to detail its accumulation in specific organs or tissues, nor are there studies describing its biological effects in those tissues.

Research is available for structurally related compounds, such as other hydroxybenzoic acids, which have been investigated for various biological activities. However, due to the strict focus of this inquiry on this compound, the findings related to these other compounds cannot be presented.

Therefore, the requested article, structured around the mechanistic investigations of biological activities, specifically focusing on organ-specific responses and tissue distribution of this compound, cannot be generated at this time due to the absence of requisite scientific data.

Structure Activity Relationships Sar and Rational Design of Derivatives of 3 4 Hydroxyphenyl 5 Hydroxybenzoic Acid

Systematic Modification of the Hydroxyphenyl Moiety and its Impact on Activity

The 4-hydroxyphenyl group is a common pharmacophore known to engage in crucial hydrogen bonding interactions with biological targets. nih.gov The position and nature of substituents on this ring are critical determinants of biological activity.

Systematic modifications to the hydroxyphenyl moiety of analogous compounds have demonstrated a significant impact on their biological profiles. For instance, in a series of 3-((4-hydroxyphenyl)amino)propanoic acid derivatives, the presence and position of the hydroxyl group on the phenyl ring were found to be crucial for their antimicrobial and anticancer activities. nih.govnih.gov

Key modifications and their potential effects include:

Position of the Hydroxyl Group: Shifting the hydroxyl group from the para (4-position) to the meta or ortho positions would likely alter the molecule's ability to form specific hydrogen bonds within a receptor's binding site, potentially leading to a decrease or change in activity.

Bioisosteric Replacement: Replacing the hydroxyl group with other functionalities capable of acting as hydrogen bond donors or acceptors, such as an amino or sulfhydryl group, could help to probe the specific requirements of the binding pocket.

A hypothetical data table illustrating the potential impact of hydroxyphenyl modifications on a generic biological activity is presented below.

| Compound | Modification on Hydroxyphenyl Ring | Hypothetical Biological Activity (IC₅₀, µM) |

| Parent | 4-OH | 10 |

| Analog 1 | 3-OH | 50 |

| Analog 2 | 2-OH | >100 |

| Analog 3 | 4-OCH₃ | 25 |

| Analog 4 | 4-OH, 3-Cl | 5 |

Exploration of the Hydroxybenzoic Acid Scaffold Modifications

The hydroxybenzoic acid portion of the molecule offers several avenues for modification, each with the potential to significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Research on derivatives of 3-hydroxybenzoic acid and other related structures highlights the importance of this scaffold. researchgate.net

Potential modifications to the hydroxybenzoic acid scaffold include:

Esterification of the Carboxylic Acid: Converting the carboxylic acid to an ester can impact the molecule's polarity, solubility, and ability to penetrate cell membranes. Studies on phenazine-1-carboxylic acid ester conjugates have shown that the nature of the ester group can modulate antifungal activity. nih.gov For example, esterification of a related diacid compound resulted in a loss of both antifungal and antibacterial properties, suggesting the free carboxylic acid is crucial for this specific activity. nih.gov

Amidation of the Carboxylic Acid: The synthesis of amide derivatives introduces a new hydrogen bond donor and can alter the molecule's three-dimensional shape and binding interactions.

Modification of the Hydroxyl Group: The phenolic hydroxyl group on the benzoic acid ring can be alkylated to form an ether or acylated to form an ester. These changes would eliminate a key hydrogen bond donating group, which could be detrimental or beneficial depending on the specific target interactions.

Positional Isomers: Moving the hydroxyl and carboxylic acid groups to different positions on the phenyl ring would fundamentally change the scaffold's geometry and likely have a profound effect on biological activity.

Below is a hypothetical data table illustrating the potential effects of modifying the hydroxybenzoic acid scaffold.

| Compound | Modification on Hydroxybenzoic Acid Scaffold | Hypothetical Biological Activity (IC₅₀, µM) |

| Parent | 3-COOH, 5-OH | 10 |

| Analog 5 | 3-COOCH₃, 5-OH | 30 |

| Analog 6 | 3-CONH₂, 5-OH | 15 |

| Analog 7 | 3-COOH, 5-OCH₃ | 45 |

| Analog 8 | 2-COOH, 5-OH | >100 |

Impact of Functional Group Variations on Biological Potency and Selectivity

The significance of these functional groups is underscored in studies of various phenolic compounds. For instance, the hydroxyl groups on flavonoids are known to be critical for their tyrosinase inhibitory activity, with their position and number influencing potency. nih.gov Similarly, for some bioactive compounds, the presence of a free carboxylic acid is essential for activity, as its esterification leads to a significant loss of potency. nih.gov

The introduction of different functional groups can fine-tune the molecule's properties:

Halogens: The addition of halogens such as chlorine or fluorine can alter the electronic nature of the aromatic rings and enhance hydrophobic interactions, potentially increasing binding affinity.

Alkoxy Groups: The introduction of methoxy (B1213986) or other alkoxy groups can modulate both steric and electronic properties, as well as improve metabolic stability.

A hypothetical data table showing the impact of functional group variations on potency and selectivity is provided below.

| Compound | Functional Group Variation | Hypothetical Potency (Target A, IC₅₀, µM) | Hypothetical Selectivity (Target B IC₅₀ / Target A IC₅₀) |

| Parent | None | 10 | 1 |

| Analog 9 | 3'-Chloro on hydroxyphenyl ring | 2 | 5 |

| Analog 10 | 5'-Methoxy on hydroxybenzoic acid | 15 | 0.5 |

| Analog 11 | Carboxylic acid replaced with tetrazole | 8 | 2 |

Computational-Aided Design and Virtual Screening for Novel Analogs

In the absence of extensive empirical data, computational methods offer a powerful tool for the rational design and virtual screening of novel analogs of 3-(4-Hydroxyphenyl)-5-hydroxybenzoic acid. Molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable predictions about the binding modes and potential activities of new derivatives.

Computational approaches that could be applied include:

Molecular Docking: If the three-dimensional structure of a biological target is known, molecular docking can be used to predict the binding orientation and affinity of designed analogs. This can help to prioritize which compounds to synthesize and test. For example, docking studies on tyrosinase inhibitors have successfully predicted binding modes and guided the design of more potent compounds. researchgate.net

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be used to build predictive models based on a set of known active and inactive molecules. These models can then be used to estimate the activity of virtual compounds.

Virtual Screening: Large chemical libraries can be virtually screened against a target protein to identify new scaffolds that mimic the key interactions of this compound.

Pharmacophore Modeling: A pharmacophore model can be developed based on the key structural features of this compound that are essential for its biological activity. This model can then be used to search for novel compounds with a similar arrangement of these features.

A hypothetical workflow for the computational design of novel analogs could involve:

Building a homology model of the target protein if the crystal structure is unavailable.

Docking the parent compound, this compound, into the active site to identify key interactions.

Designing a virtual library of derivatives with systematic modifications to both the hydroxyphenyl and hydroxybenzoic acid moieties.

Docking the virtual library and scoring the compounds based on their predicted binding affinity and interactions.

Prioritizing a subset of the most promising virtual hits for chemical synthesis and biological evaluation.

Through a synergistic combination of synthetic chemistry and computational modeling, the full therapeutic potential of the this compound scaffold can be explored, paving the way for the development of novel and effective therapeutic agents.

Computational Chemistry and Molecular Modeling Studies of 3 4 Hydroxyphenyl 5 Hydroxybenzoic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic distribution, and reactivity parameters.

For a given molecule, DFT calculations can determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

Furthermore, these calculations can generate Molecular Electrostatic Potential (MEP) maps. An MEP map illustrates the charge distribution across a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is invaluable for predicting how the molecule might interact with biological macromolecules.

Table 1: Illustrative Quantum Chemical Data for a Structurally Related Compound (Note: The following data is for a related chalcone (B49325) derivative, (E)-3-(4-hydroxyphenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, and is presented here for illustrative purposes.)

| Parameter | Value (in Water) | Significance |

| HOMO-LUMO Energy Gap (ΔE) | 3.747 eV | Indicates chemical reactivity and stability. |

| Dipole Moment | 5.02 D | Measures the polarity of the molecule. |

| Total Energy | -843.802 a.u. | Represents the total electronic and nuclear energy. |

Molecular Docking Simulations with Identified Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds against a known biological target and for proposing the binding mode of a potentially active molecule.

In the case of 3-(4-Hydroxyphenyl)-5-hydroxybenzoic acid, molecular docking could be employed to investigate its potential to inhibit enzymes or modulate the function of receptors implicated in various diseases. For instance, given the structural similarities to other biphenyl (B1667301) compounds, potential targets could include enzymes like α-glucosidase, which is relevant in the management of diabetes.

The output of a docking simulation includes a binding score or affinity (often expressed in kcal/mol), which estimates the strength of the interaction, and a predicted binding pose, which shows the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site.

Table 2: Illustrative Molecular Docking Results for a Related Biphenyl Compound against α-Glucosidase (Note: This data is for 3,4,5-Trihydroxybiphenyl and is for illustrative purposes.)

| Parameter | Value | Significance |

| Binding Affinity (KD) | 3.91 × 10⁻⁵ M | Indicates the strength of the binding between the compound and the enzyme. |

| Interacting Residues | Not specified | Key amino acids in the protein's active site that form bonds with the ligand. |

| Types of Interactions | Not specified | e.g., Hydrogen bonds, van der Waals forces, pi-pi stacking. |

Molecular Dynamics Simulations for Ligand-Protein Interaction Analysis

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movement of atoms and molecules over time, providing insights into the stability of the ligand-protein complex and the conformational changes that may occur upon binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, untested compounds and to guide the design of more potent analogues.

To develop a QSAR model for a class of compounds including this compound, a dataset of structurally related molecules with experimentally determined biological activities would be required. Various molecular descriptors (physicochemical, topological, electronic) would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that correlates these descriptors with the observed activity.

Table 3: Common Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Provided |

| Electronic | Dipole moment, HOMO/LUMO energies | Describes the electronic properties and reactivity of the molecule. |

| Steric | Molecular weight, volume, surface area | Relates to the size and shape of the molecule. |

| Hydrophobic | LogP | Measures the lipophilicity of the molecule, affecting its absorption and distribution. |

| Topological | Connectivity indices | Describes the branching and connectivity of the molecular structure. |

These predictive models are a cornerstone of modern medicinal chemistry, enabling a more rational and efficient approach to drug discovery.

Emerging Research Applications and Future Directions for 3 4 Hydroxyphenyl 5 Hydroxybenzoic Acid

Potential in Advanced Materials Science and Nanotechnology Research

The molecular architecture of 3-(4-Hydroxyphenyl)-5-hydroxybenzoic acid makes it a compelling candidate for the development of advanced polymers and nanomaterials. The rigid biphenyl (B1667301) structure is a known constituent in high-performance materials, including liquid crystal polymers, where it imparts thermal stability and mechanical strength. Aromatic polyesters derived from related molecules like 4-hydroxybenzoic acid are used to create fibers with exceptional properties. For instance, the aromatic polyester Vectran, which is produced from the polycondensation of 4-hydroxybenzoic acid and 6-hydroxynaphthalene-2-carboxylic acid, is noted for its high strength and use in radiation shielding. wikipedia.org

The specific structure of this compound offers three distinct reactive sites: a carboxylic acid group and two hydroxyl groups. This trifunctional nature opens up possibilities for creating complex, cross-linked polymer networks. Such polymers could exhibit enhanced thermal resistance, rigidity, and specific electronic properties. Researchers have successfully synthesized high-molecular-weight poly(4-hydroxybenzoate)s and other liquid crystalline copolyesters from various hydroxybenzoic acids, demonstrating the feasibility of incorporating such monomers into advanced materials. researchgate.netresearchgate.net The integration of this specific biphenyl compound could lead to novel polymers with tailored characteristics for applications in electronics, aerospace, and specialty coatings.

In nanotechnology, the compound could serve as a functional building block for self-assembling nanostructures or as a stabilizing ligand for metallic nanoparticles. The phenolic hydroxyl groups can chelate metal ions, while the biphenyl core provides a rigid scaffold, potentially enabling the formation of ordered, functional nanomaterials for catalysis or sensing applications.

Biotechnological Production and Metabolic Engineering Approaches

While the natural occurrence of this compound is not well-documented, its production via microbial fermentation presents a sustainable alternative to complex chemical synthesis. Metabolic engineering of microorganisms for the production of aromatic compounds is a rapidly advancing field. researchgate.netnih.gov Significant success has been achieved in engineering microbes like Escherichia coli and Pseudomonas putida to produce the precursor molecule para-hydroxybenzoic acid (PHBA) from simple sugars like glucose. frontiersin.org

The biosynthesis of PHBA typically involves redirecting carbon flux through the shikimate pathway to the intermediate chorismate. Overexpression of the enzyme chorismate pyruvate-lyase (UbiC) then converts chorismate directly to PHBA. frontiersin.org To produce this compound, this foundational pathway would require the introduction of additional enzymatic steps.

Future metabolic engineering strategies could involve:

Phenylalanine/Tyrosine Overproduction : Engineering the host microbe to overproduce aromatic amino acids, which serve as precursors to the second phenyl ring.

Hydroxylation : Introducing specific hydroxylase enzymes, such as p-hydroxybenzoate hydroxylase (PobA), which have been mutated to exhibit high activity, to add the second hydroxyl group onto the benzoic acid ring. researchgate.net

Carbon-Carbon Bond Formation : Incorporating enzymes capable of coupling the hydroxyphenyl moiety to the dihydroxybenzoic acid backbone. Research into the microbial degradation of biphenyls has identified dioxygenase enzymes that act on these structures and could provide a basis for discovering or engineering enzymes for biphenyl synthesis. asm.orgresearchgate.net

The development of such a de novo biosynthetic pathway would represent a significant advancement in producing complex functionalized aromatic compounds from renewable feedstocks.

Identification of Unexplored Biological Activities and Therapeutic Niches

The structural components of this compound suggest it may possess a range of interesting biological activities. Both hydroxybenzoic acids and biphenyl derivatives are classes of compounds with profound pharmacological importance. nih.govppor.az Phenolic acids are widely recognized for their antioxidant, anti-inflammatory, antimicrobial, and antitumoral properties. nih.govnih.govglobalresearchonline.net Similarly, the biphenyl scaffold is a privileged structure in medicinal chemistry, found in numerous therapeutic agents.

Derivatives of biphenyl carboxylic acid have been investigated as potential treatments for various conditions. For example, some have been identified as potent inhibitors of the urate transporter URAT1, a target for treating hyperuricemia and gout. mdpi.com Others have been synthesized and evaluated as antagonists of platelet-activating factor or as potential anticancer agents. ajgreenchem.comnih.gov Fungal metabolism of biphenyl can produce hydroxylated derivatives, indicating that such compounds are part of biological transformation pathways. asm.org

Given this context, this compound is a prime candidate for biological screening. Unexplored therapeutic niches could include:

Antioxidant and Anti-inflammatory applications : The multiple phenolic hydroxyl groups suggest strong radical-scavenging capabilities.

Anticancer activity : Many biphenyl compounds exhibit cytotoxicity against cancer cell lines. ajgreenchem.com

Antimicrobial properties : Phenolic acids are known to disrupt microbial membranes and proteins. frontiersin.org

Metabolic disease targets : Its structure could allow it to interact with enzymes or receptors involved in metabolic regulation.

Systematic screening of this molecule against various biological targets is a crucial future step to unlock its therapeutic potential.

Integration with Systems Biology and Omics Technologies for Holistic Understanding

To efficiently develop and optimize a microbial strain for producing this compound, a systems biology approach is indispensable. rsc.orgdtu.dk Omics technologies—genomics, transcriptomics, proteomics, and metabolomics—provide a global view of the cellular state, enabling researchers to make rational, targeted engineering decisions. researchgate.netnih.gov

If a biosynthetic pathway were constructed as described in section 9.2, these technologies could be applied to:

Metabolomics : By analyzing the intracellular concentrations of metabolites, researchers can identify bottlenecks in the pathway, such as the accumulation of an intermediate or the depletion of a necessary precursor. This information guides which enzymes need to be upregulated or which competing pathways should be silenced. nih.gov

Transcriptomics and Proteomics : These tools reveal the cell's regulatory response to the production of a novel, potentially toxic compound. They can uncover stress responses or unexpected gene regulations that hinder production, allowing for a more targeted approach to strain improvement. nih.gov

Integrating data from these different omics layers into computational models allows for a holistic understanding of the engineered microbe's metabolism. rsc.org This system-level perspective is crucial for moving beyond simple trial-and-error engineering and toward the predictable design of high-yield production strains for complex secondary metabolites.

Methodological Advancements in Synthesis, Analysis, and Biological Evaluation

Progress in the study of this compound is dependent on parallel advancements in chemical and analytical methodologies.

Synthesis: While biotechnological production is a long-term goal, efficient chemical synthesis is necessary for initial studies. Modern organic chemistry offers a powerful toolkit for creating functionalized biphenyls. Cross-coupling reactions like the Suzuki-Miyaura and Ullmann reactions are widely used to form the carbon-carbon bond between the two aromatic rings. rsc.orgnih.gov These methods could be adapted to couple a protected dihydroxybenzoic acid derivative with a protected hydroxyphenyl boronic acid or halide to construct the target molecule with high precision.

Analysis: The purification and analysis of this compound, particularly separating it from isomers that may form during synthesis, requires advanced analytical techniques. High-performance liquid chromatography (HPLC) and capillary zone electrophoresis (CZE) are powerful methods for separating structurally similar isomers of hydroxybenzoic acids. tandfonline.comtandfonline.com Techniques like micellar liquid chromatography and mixed-mode chromatography have shown excellent selectivity for dihydroxybenzoic acid isomers, which would be essential for ensuring the purity of the final compound. nih.govsielc.comsielc.com

Biological Evaluation: To explore the compound's therapeutic potential, high-throughput screening (HTS) methodologies are critical. HTS uses automation and robotics to rapidly test hundreds or thousands of compounds against specific biological targets, such as enzymes or cellular pathways. researchgate.netmdpi.com Applying HTS to this compound would enable a broad and rapid assessment of its bioactivities, efficiently identifying promising therapeutic areas for further, more focused investigation. researchgate.net

Q & A

Advanced Question: How can regioselectivity be controlled during synthesis?

Methodological Answer: Regioselectivity is influenced by reaction conditions and catalysts. For instance:

- Temperature modulation : Lower temperatures (0–25°C) favor para-substitution due to kinetic control, while higher temperatures (80–100°C) promote meta-substitution via thermodynamic stabilization .

- Catalytic systems : Transition metals like Cu(I) or Pd(II) direct hydroxylation to specific positions by stabilizing intermediates. For example, Cu(I)-mediated Ullmann coupling selectively forms C–O bonds at sterically accessible sites .

- Protecting group strategies : Boc protection of amino/hydroxyl groups ensures selective functionalization of unprotected positions .

Basic Question: What analytical techniques are used to characterize this compound?

Methodological Answer:

- Spectroscopy :

- NMR : H and C NMR confirm hydroxyl group positions (δ 9–10 ppm for phenolic -OH) and aromatic substitution patterns (coupling constants in 2D COSY/HSQC) .

- FT-IR : Peaks at 3200–3500 cm (O–H stretch) and 1680–1700 cm (C=O stretch) validate functional groups .

- Chromatography : Reverse-phase HPLC with UV detection (λ = 280 nm) assesses purity and resolves isomeric impurities .

Advanced Question: How to resolve structural ambiguities using spectroscopic data?

Methodological Answer: Ambiguities arise in distinguishing hydroxyl group positions or confirming tautomeric forms. Strategies include:

- Isotopic labeling : O labeling during synthesis shifts IR peaks, clarifying hydroxylation sites .

- NOESY/ROESY NMR : Detects spatial proximity between protons (e.g., confirming intramolecular hydrogen bonding between 4-hydroxyphenyl and benzoic acid groups) .

- X-ray crystallography : Resolves crystal packing and hydrogen-bonding networks, providing definitive structural confirmation .

Basic Question: What in vitro assays assess its biological activity?

Methodological Answer:

- Antioxidant activity : DPPH radical scavenging assay (IC values) or ORAC (oxygen radical absorbance capacity) .

- Enzyme inhibition : Fluorescence-based assays (e.g., COX-2 inhibition using arachidonic acid substrate) .

- Antimicrobial testing : Broth microdilution (MIC determination against E. coli or S. aureus) .

Advanced Question: How to design enzyme inhibition studies for mechanistic insights?

Methodological Answer:

- Kinetic assays : Vary substrate concentrations (Lineweaver-Burk plots) to determine inhibition type (competitive/non-competitive). For example, pre-incubate this compound with tyrosinase to assess binding kinetics .

- Docking simulations : Use AutoDock Vina to model compound-enzyme interactions, identifying key binding residues (e.g., His263 in tyrosinase) .

- Isothermal titration calorimetry (ITC) : Quantifies binding affinity (K) and thermodynamic parameters (ΔH, ΔS) .

Basic Question: How to profile its metabolic pathways in model organisms?

Methodological Answer:

Advanced Question: How to use isotopic labeling to trace metabolic transformations?

Methodological Answer:

- C labeling : Synthesize the compound with C at the carboxyl group. Track decarboxylation via C NMR in urine samples to identify 4-hydroxyphenylacetic acid derivatives .

- Deuterium tracing : Introduce H at hydroxyl groups. MS/MS fragmentation patterns reveal metabolic cleavage sites (e.g., O-dealkylation by CYP450 enzymes) .

Basic Question: What are common contradictions in reported bioactivity data?

Methodological Answer:

Discrepancies arise due to:

- Assay variability : DPPH results differ based on solvent (ethanol vs. DMSO) or radical concentration .

- Sample purity : Impurities (e.g., residual DMF) may falsely elevate antioxidant activity .

Advanced Question: How to resolve discrepancies using statistical approaches?

Methodological Answer:

- Meta-analysis : Pool data from multiple studies (e.g., IC values for COX-2 inhibition) and apply random-effects models to identify outliers .

- Multivariate analysis (PCA) : Correlate bioactivity with structural descriptors (e.g., logP, H-bond donors) to isolate influential factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.